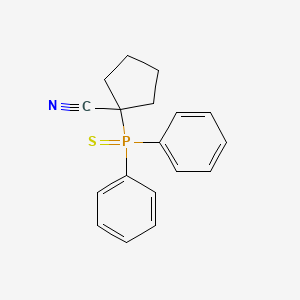

2-(ethylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazolinone derivatives, including 2-(ethylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone, are significant in medicinal chemistry due to their wide range of biological activities. These activities include antibacterial, antifungal, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties (Osarumwense Peter Osarodion, 2023).

Synthesis Analysis

Quinazolinones are typically synthesized from anthranilic acid derivatives. For instance, derivatives like 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one are synthesized using Methyl anthranilate and N-(3-methoxyphenyl)-methyl dithiocarbamic acid in ethanol, further treated with hydrochloric acid (Osarumwense Peter Osarodion, 2023).

Molecular Structure Analysis

Quinazolinone compounds are characterized by their distinct molecular structures, which contribute to their diverse biological activities. Structural analysis often involves spectral characterization techniques such as FTIR, NMR, and UV spectroscopy (M. Sarkar et al., 2021).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, forming derivatives with different substituents. For example, the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates leads to a series of N- and S-alkylated derivatives (W. Nawrocka, 2009).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituents. These properties are crucial in determining their biological activity and pharmacokinetics.

Chemical Properties Analysis

Quinazolinones exhibit a range of chemical properties, including antioxidative properties. The presence of specific substituents like hydroxyl groups can enhance these properties (Janez Mravljak et al., 2021).

科学的研究の応用

Analgesic Activity

Quinazolinone derivatives have shown significant analgesic activity, suggesting their potential as pain relief agents. For example, certain synthesized compounds demonstrated higher analgesic activities compared to standard drugs in in vitro studies using acetic acid-induced writhing in mice (Osarumwense Peter Osarodion, 2023).

Antioxidant Properties

Some quinazolinones were synthesized and evaluated for their antioxidant properties, showing potent activity and promising metal-chelating properties. This indicates their potential application in combating oxidative stress-related diseases (Janez Mravljak et al., 2021).

Anticonvulsant and Anti-inflammatory Activities

Novel quinazolinone derivatives have been investigated for their anticonvulsant and anti-inflammatory activities. Some compounds exhibited potent effects in models of seizures and inflammation, showing their potential for further development into therapeutic agents (V. Alagarsamy et al., 2011).

Antimicrobial Activity

Quinazolinone derivatives have been explored for their antimicrobial potential, with some showing high activity against both Gram-positive and Gram-negative bacteria and fungi. This suggests their use in developing new antimicrobial agents (M. El-hashash et al., 2011).

Antitumor Activity

The synthesis of quinazolinone derivatives has also been driven by their potential antitumor activity. Some synthesized compounds demonstrated broad-spectrum antitumor effects across different cell lines, highlighting the potential for quinazolinones in cancer therapy (Nagwa M. Abdel Gawad et al., 2010).

作用機序

The mechanism of action of quinazolinone derivatives depends on their specific biological activity. For example, some quinazolinones act as inhibitors of certain enzymes, while others may interact with specific receptors . The mechanism of action of “2-(ethylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone” would need to be determined through biological testing.

特性

IUPAC Name |

2-ethylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-3-22-17-18-13-9-5-4-8-12(13)16(20)19(17)14-10-6-7-11-15(14)21-2/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQGJTUQBVYASL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)

![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)

![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)

![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)

![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)